![molecular formula C11H22N2O3 B582316 (S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate CAS No. 1217728-72-7](/img/structure/B582316.png)
(S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate
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Overview
Description
Piperazine derivatives are a class of chemical compounds that have been widely studied due to their diverse biological activities . They are found in many marketed drugs in the realm of antidepressants, antipsychotics, antihistamines, antifungals, antibiotics, etc .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be analyzed using various spectroscopic techniques, including XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations using methods such as DFT can also be used to predict geometric parameters and spectroscopic data .Physical And Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can be determined using various techniques. For example, the refractive index, boiling point, and density of 1-(2-Methoxyethyl)piperazine were determined to be 1.4730 (lit.), 193-194 °C (lit.), and 0.970 g/mL at 25 °C (lit.), respectively .Scientific Research Applications
Kinase Inhibitors: Piperazine-containing compounds are frequently used as kinase inhibitors. These molecules modulate cellular signaling pathways and have potential therapeutic applications in cancer, inflammation, and other diseases.
Receptor Modulators: The piperazine ring can be strategically incorporated into ligands targeting specific receptors (e.g., GPCRs). By fine-tuning the piperazine’s position and substituents, researchers can enhance binding affinity and selectivity.
Buchwald–Hartwig Amination: The synthetic methodology involving Buchwald–Hartwig amination allows efficient coupling of aryl halides with amines. (S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate can serve as a valuable building block in this process.
Aromatic Nucleophilic Substitution: The piperazine ring participates in aromatic nucleophilic substitution reactions. Researchers can exploit this reactivity to introduce diverse functional groups into the molecule.
Reductive Amination: Reductive amination, which involves the formation of C-N bonds, is a powerful tool for creating piperazine derivatives. This method enables the synthesis of novel compounds with potential biological activity.
Finkelstein Alkylation: Finkelstein alkylation reactions allow the introduction of alkyl groups onto the piperazine ring. Such modifications can enhance solubility, lipophilicity, and overall drug-like properties.
Miscellaneous Applications
Lastly, let’s explore a few additional areas where this compound may find application:
Antifungal Agents: Given its structural features, (S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate could be explored as a potential antifungal agent.
Neuropharmacology: The piperazine ring’s impact on conformational characteristics makes it relevant in neuropharmacology. Researchers might investigate its interactions with neurotransmitter receptors.
Safety And Hazards
Future Directions
Piperazine derivatives are gaining prominence in today’s research due to their versatile binding possibilities with metal ions and their application in biological systems with antihistamine, anticancer, antimicrobial, and antioxidant properties . They have also been successfully used in the field of catalysis and metal organic frameworks (MOFs) .
properties
IUPAC Name |
tert-butyl (2S)-2-(methoxymethyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-12-7-9(13)8-15-4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOJNXXZXCRBCC-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1COC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@H]1COC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate |
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